2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid
Description
2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound with a molecular formula of C10H10N2O3. It is part of the imidazo[1,2-a]pyridine family, which is known for its broad spectrum of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(5-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-9-4-2-3-8-11-6-7(12(8)9)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
RLJVXLSOYMLDNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the production of the target compound in a single synthetic stage with high yields.
. This method, however, has a lower overall yield due to its multistage nature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation processes used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid (GABA) receptors, leading to a hypnotic effect . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia by acting on GABA receptors.
Alpidem: Investigated for its anxiolytic properties.
Uniqueness
2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its versatile chemical structure, which allows for various modifications to enhance its biological activity. Its derivatives have shown fewer side effects compared to classical benzodiazepine tranquilizers .
Biological Activity
2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a candidate for various therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 206.20 g/mol. The structure features a fused imidazole and pyridine ring system with a methoxy group and a carboxymethyl group attached.
Antimicrobial Properties
Research indicates that derivatives of the imidazo[1,2-a]pyridine class, including this compound, exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has demonstrated antifungal properties against common fungal pathogens.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its mechanism often involves binding to specific enzymes, thereby modulating their activity. Notable findings include:
- Aldose Reductase Inhibition : Similar compounds have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. For example, derivatives with carboxylic acid moieties demonstrated IC50 values ranging from 0.789 μM to 17.11 μM against ALR2 .
Antioxidant Activity
The antioxidant properties of this compound have also been highlighted in research:
- Compounds similar to this have exhibited significant free radical scavenging activity, outperforming standard antioxidants like Trolox in certain assays .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or inflammation pathways.
- Enzyme Interaction : The binding affinity to enzymes like ALR2 suggests that modifications in structure can significantly alter inhibitory potency.
Table of Biological Activities
Case Study: Aldose Reductase Inhibitors
A study focused on the synthesis of various imidazo derivatives reported that compounds with similar structures exhibited potent ALR2 inhibition. The structure-activity relationship (SAR) analysis indicated that substituents on the aromatic ring could dramatically affect inhibitory activity . This highlights the potential for developing new therapeutic agents targeting diabetic complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
